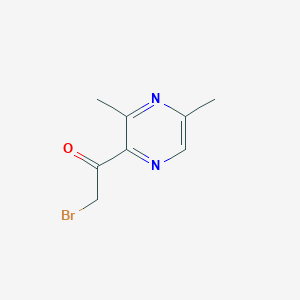
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom and a hexafluoroisopropanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-chloro-3-pyridine with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a specialty chemical in various industrial processes .
Wirkmechanismus
The mechanism of action of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure.
6-Chloro-3-pyridinylboronic acid MIDA ester: A compound used in organic synthesis with a similar pyridine ring structure.
1-(6-Chloro-3-pyridinyl)-1-ethanone: Another pyridine derivative with similar chemical properties .
Uniqueness
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Eigenschaften
Molekularformel |
C8H4ClF6NO |
|---|---|
Molekulargewicht |
279.56 g/mol |
IUPAC-Name |
2-(6-chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4ClF6NO/c9-5-2-1-4(3-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
InChI-Schlüssel |
UBCLWLHHLHKQFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Ethoxyphenyl)methoxy]-3-nitropyridine](/img/structure/B8484852.png)

![(7-Chlorothieno[3,2-b]pyridin-2-yl)(furan-2-yl)methanone](/img/structure/B8484873.png)
![4-[(2S)-tetrahydrofuran-2-ylmethoxy]benzoic acid](/img/structure/B8484881.png)




![6-(3,5-Dichlorophenyl)perhydroimidazo[5,1-b]thiazole-5,7-dion](/img/structure/B8484916.png)

![7-Chloro-2-(1,3-thiazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B8484933.png)


